![molecular formula C9H8ClNO4 B2819565 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid CAS No. 37653-89-7](/img/structure/B2819565.png)

2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

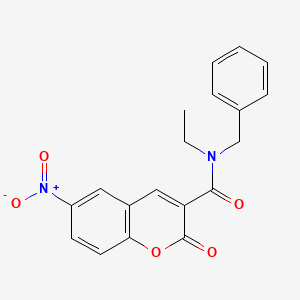

2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid is a chemical compound with the molecular weight of 229.62 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a similar compound, has been reported in the literature . The synthesis process involved six steps: nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The process was run successfully on approximately 70 kg/batch with a total yield of 24% .Molecular Structure Analysis

The molecular structure of 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid can be represented by the InChI code:1S/C9H8ClNO4/c1-15-9(14)11-5-2-3-6(8(12)13)7(10)4-5/h2-4H,1H3,(H,11,14)(H,12,13) . Physical And Chemical Properties Analysis

2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid is a powder at room temperature . Its melting point is between 225-226 degrees Celsius .Scientific Research Applications

SGLT2 Inhibitors

5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: serves as a key intermediate in the manufacturing of SGLT2 inhibitors. These inhibitors are a class of drugs used to manage type 2 diabetes. Their mechanism of action involves inhibiting the reabsorption of glucose in the renal tubules, leading to reduced blood glucose levels without relying on insulin. Additionally, SGLT2 inhibitors may contribute to weight loss and blood pressure reduction .

Structure–Activity Relationship (SAR) Studies

Researchers have focused on understanding the structure–activity relationship of SGLT2 inhibitors. Investigating how modifications to the molecular structure impact their effectiveness is critical for drug development5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid serves as a valuable building block in these studies .

Industrial Process Scale-Up

Efficient and scalable synthesis methods are essential for large-scale production. Researchers have successfully scaled up the preparation of this compound using readily available dimethyl terephthalate as a starting material. The practical process involves several steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization. Achieving a total yield of 24% in 70 kg batches demonstrates its industrial viability .

Cost Reduction

The practical process described above not only ensures scalability but also significantly reduces production costs. This cost-effectiveness is crucial for making these inhibitors accessible to a broader patient population .

Therapeutic Potential Beyond Diabetes

While primarily studied for diabetes therapy, SGLT2 inhibitors may have broader applications. Their ability to lower blood pressure and promote weight loss opens up possibilities for treating other conditions related to metabolic health .

Mechanism of Action

Target of Action

The primary target of 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid is the Sodium-glucose cotransporter-2 (SGLT2) . SGLT2 is a protein that aids in the reabsorption of glucose in the kidneys. Inhibiting this protein can help regulate blood glucose levels, making it a promising target for diabetes therapy .

Mode of Action

2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid acts as an SGLT2 inhibitor . It binds to the SGLT2 protein, inhibiting the reabsorption of glucose in the kidneys. This results in the excretion of glucose through urine, thereby reducing blood glucose levels .

Biochemical Pathways

The action of 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid affects the glucose reabsorption pathway in the kidneys . By inhibiting the SGLT2 protein, it disrupts the normal reabsorption process, leading to the excretion of glucose. This can result in a decrease in blood glucose levels, which is beneficial for managing diabetes .

Pharmacokinetics

As an sglt2 inhibitor, it is expected to be absorbed into the bloodstream after oral administration, distributed to the kidneys where it exerts its effects, metabolized in the liver, and excreted in the urine .

Result of Action

The primary molecular effect of 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid is the inhibition of the SGLT2 protein . This leads to a decrease in the reabsorption of glucose in the kidneys and an increase in glucose excretion. On a cellular level, this can result in lower blood glucose levels, potentially helping to manage blood sugar levels in individuals with diabetes .

properties

IUPAC Name |

2-chloro-4-(methoxycarbonylamino)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4/c1-15-9(14)11-5-2-3-6(8(12)13)7(10)4-5/h2-4H,1H3,(H,11,14)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSFSPZWIWBTWIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC(=C(C=C1)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(Morpholin-4-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2819483.png)

![2,3,5,6-tetramethyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2819488.png)

![3-[4-(4-methoxyphenoxy)pyrimidin-2-yl]-N-[(5-methyl-2-furyl)methyl]benzamide](/img/structure/B2819492.png)

![methyl 5-(((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2819494.png)

![[1-(2-Nitrophenyl)sulfonylpiperazin-2-yl]methanol](/img/structure/B2819499.png)

![(2Z)-N-acetyl-7-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2819500.png)